molecular formula C15H11FN2O B155770 4(3H)-Quinazolinone, 3-(p-fluorophenyl)-2-methyl- CAS No. 1897-80-9

4(3H)-Quinazolinone, 3-(p-fluorophenyl)-2-methyl-

Cat. No. B155770
CAS RN: 1897-80-9
M. Wt: 254.26 g/mol
InChI Key: RONAQXGMJDYSJD-UHFFFAOYSA-N
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Description

4(3H)-Quinazolinone derivatives are a class of heterocyclic compounds that have been extensively studied due to their broad spectrum of biological activities. These compounds have been found to possess hypolipidemic, central nervous system depressant, antimalarial, antitumor, anticonvulsant, fungicidal, antimicrobial, and anti-inflammatory properties . The structural diversity of these compounds allows for a wide range of biological activities, making them a significant focus of medicinal chemistry research.

Synthesis Analysis

The synthesis of 4(3H)-quinazolinone derivatives involves various strategies, including cyclization of NO-1886 derivatives, fluoromethylation, and cyclocondensation reactions . Novel synthetic routes have been developed to improve the efficiency and yield of these compounds. For instance, a one-step synthesis involving cyclocondensation of 2-fluoro substituted benzoyl chlorides with 2-amino-N-heterocycles has been reported, which simplifies the synthesis process and often requires no further purification . Additionally, one-pot synthesis methods have been developed to construct quinazolinones from anthranilamides and aldehydes, further demonstrating the versatility of synthetic approaches for these compounds .

Molecular Structure Analysis

The molecular structure of 4(3H)-quinazolinone derivatives has been elucidated using various analytical techniques, including Raman analysis, crystal structure determination, and Hirshfeld surface analysis . These studies have provided detailed insights into the molecular conformations and electronic properties of the compounds, which are crucial for understanding their biological activities. For example, the crystal structure of a 3-(4-fluorophenyl)-6-methyl-2-(propylthio)quinazolin-4(3H)-one derivative revealed a monoclinic system with specific unit cell parameters, which was further analyzed using density functional theory to derive the electrostatic potential surface .

Chemical Reactions Analysis

The chemical reactivity of 4(3H)-quinazolinone derivatives is influenced by their substituents and the presence of functional groups. For instance, the introduction of a fluorine atom can significantly alter the biological activity of these compounds . The reactivity of these compounds has been exploited in various pharmacological studies, where substitutions at specific positions on the quinazolinone ring have been shown to enhance or modify their biological effects .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4(3H)-quinazolinone derivatives, such as solubility, absorption, and lipophilicity, are critical factors that affect their pharmacokinetic profiles and therapeutic efficacy . The structure-activity relationship studies have indicated that certain substitutions, such as the presence of methoxy groups or halogen atoms, can improve the hypolipidemic and anti-inflammatory activities of these compounds . These properties are essential for the design of new derivatives with optimized pharmacological profiles.

Safety And Hazards

The safety data sheet for a similar compound, 4-Fluorophenyl isocyanate, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is flammable, causes skin irritation, may cause respiratory irritation, causes serious eye irritation, is fatal if inhaled, and may cause allergy or asthma symptoms or breathing difficulties if inhaled .

properties

IUPAC Name

3-(4-fluorophenyl)-2-methylquinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FN2O/c1-10-17-14-5-3-2-4-13(14)15(19)18(10)12-8-6-11(16)7-9-12/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RONAQXGMJDYSJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70172389
Record name 4(3H)-Quinazolinone, 3-(p-fluorophenyl)-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70172389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4(3H)-Quinazolinone, 3-(p-fluorophenyl)-2-methyl-

CAS RN

1897-80-9
Record name 3-(4-Fluorophenyl)-2-methyl-4(3H)-quinazolinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1897-80-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4(3H)-Quinazolinone, 3-(p-fluorophenyl)-2-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001897809
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4(3H)-Quinazolinone, 3-(p-fluorophenyl)-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70172389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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